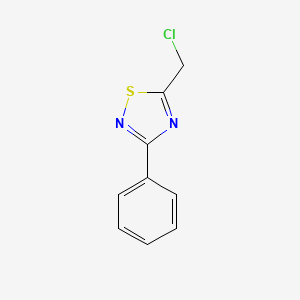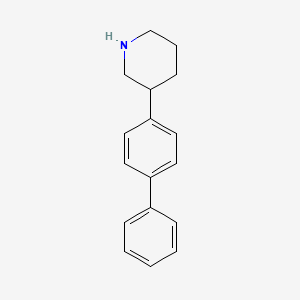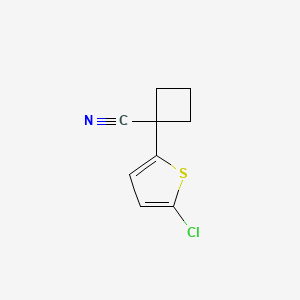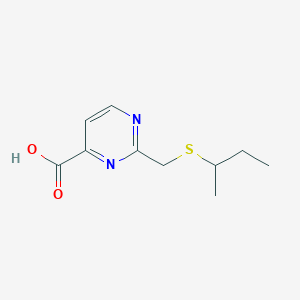
6-bromo-1-methyl-1H-indole-3-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indole-3-sulfonylfluoride is a synthetic organic compound with the molecular formula C9H7BrFNO2S This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a sulfonyl fluoride group at the 3rd position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps:
Bromination: The starting material, 1-methylindole, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation. This step involves the reaction with a sulfonyl chloride, such as chlorosulfonyl fluoride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl fluoride group at the 3rd position.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methyl-1H-indole-3-sulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl fluoride group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Substitution: Products vary depending on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acid or thiol derivatives.
Hydrolysis: Sulfonic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-1H-indole-3-sulfonylfluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-methyl-1H-indole: Lacks the sulfonyl fluoride group, making it less reactive in certain biochemical assays.
1-Methyl-1H-indole-3-sulfonylfluoride: Lacks the bromine atom, which can affect its reactivity and specificity.
6-Bromo-1H-indole-3-sulfonylfluoride: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
6-Bromo-1-methyl-1H-indole-3-sulfonylfluoride is unique due to the combination of the bromine atom, methyl group, and sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H7BrFNO2S |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
6-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3 |
InChI-Schlüssel |
RBTDYRGQTMUDPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)







